molecular formula C₅H₄D₃NO₃ B1160231 Acryloylglycine-D3

Acryloylglycine-D3

Cat. No.: B1160231
M. Wt: 132.13
Attention: For research use only. Not for human or veterinary use.
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Description

Acryloylglycine-D3 is a deuterated derivative of acryloylglycine, a glycine-based compound modified with an acryloyl group. This stable isotope-labeled compound is primarily utilized in analytical chemistry and biomedical research, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its deuterium substitution (D3) ensures minimal interference with non-deuterated analytes, enabling precise quantification in complex biological matrices .

Properties

Molecular Formula

C₅H₄D₃NO₃

Molecular Weight

132.13

Synonyms

N-(1-Oxo-2-propen-1-yl)glycine-D3;  N-(1-Oxo-2-propenyl)glycine-D3;  Acryloylaminoacetic Acid-D3;  N-(Carboxymethyl)acrylamide-D3;  N-Acryloylglycine-D3;  NSC 288735-D3

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₃¹³C₂H₅¹⁵NO₃ (indicating incorporation of carbon-13, nitrogen-15, and three deuterium atoms)
  • Molecular Weight : 132.09 g/mol
  • Catalog Number : CS-T-97050

Comparison with Similar Glycine-Based Stable Isotopes

Structural and Isotopic Differences

Acryloylglycine-D3 is compared below with other glycine-derived stable isotopes from the same product line (). These compounds share a glycine backbone but differ in isotopic labeling patterns, affecting their applications and physicochemical properties.

Compound Catalog Number Molecular Formula Molecular Weight Isotopic Labels
This compound CS-T-97050 C₃¹³C₂H₅¹⁵NO₃ 132.09 g/mol ³H (D3), ¹³C (2 atoms), ¹⁵N
Glycine-¹³C₆ CS-T-101247 C₂¹³C₆H₉NO₅ 205.12 g/mol ¹³C (6 atoms)
Unspecified Glycine Isotope Not provided C₃¹³C₂H₅¹⁵NO₃ (hypothetical) 132.09 g/mol Likely similar to this compound

Key Analytical and Functional Distinctions

Isotopic Labeling Strategy: this compound incorporates three deuterium atoms, two carbon-13 atoms, and one nitrogen-15 atom. This multi-isotopic labeling enhances its utility in tandem MS (MS/MS) by providing distinct fragmentation patterns compared to non-deuterated analogs . In contrast, Glycine-¹³C₆ (CS-T-101247) is uniformly labeled with six carbon-13 atoms, making it ideal for metabolic flux analysis or tracking carbon pathways in vivo .

Molecular Weight and Applications :

  • The lower molecular weight of this compound (132.09 g/mol) versus Glycine-¹³C₆ (205.12 g/mol) reflects its targeted deuterium substitution rather than full backbone isotopic enrichment. This design minimizes metabolic interference while retaining compatibility with native biochemical systems .
  • Glycine-¹³C₆’s higher weight and uniform labeling suit long-term tracer studies, whereas this compound’s niche lies in short-term pharmacokinetic assays requiring rapid detection .

Deuterium vs. Carbon-13 Labeling: Deuterium (²H) introduces a mass shift of +1 Da per substitution, detectable in MS but may slightly alter hydrophobicity. This compound’s hybrid labeling balances sensitivity and stability in aqueous environments .

Research Implications and Limitations

  • Advantages of this compound: Its multi-isotopic design ensures high specificity in quantifying acryloylglycine in biological samples, reducing background noise in MS analyses.
  • Limitations : The lack of a CAS number and detailed positional isotopic data (e.g., exact sites of deuterium substitution) may hinder reproducibility in independent studies .
  • Comparison Challenges : Direct comparative studies between this compound and other glycine isotopes are scarce in the provided evidence. Further research is needed to validate its performance against alternatives like Glycine-¹³C₆ in longitudinal metabolic assays.

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